O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1-- O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--
Brand Name: Vulcanchem
CAS No.: 115921-25-0
VCID: VC0046239
InChI: InChI=1S/C36H50BrNO22/c1-15-27(53-18(4)43)29(55-20(6)45)30(56-21(7)46)32(52-15)59-33-35(50,10-12-39)23(8-9-24(47)48)58-34(37)36(33,11-13-40)60-31-25(38-16(2)41)26(49)28(54-19(5)44)22(57-31)14-51-17(3)42/h12-13,15,22-23,25-34,49-50H,8-11,14H2,1-7H3,(H,38,41)(H,47,48)/t15-,22+,23+,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C36H50BrNO22
Molecular Weight: 928.7 g/mol

O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--

CAS No.: 115921-25-0

Main Products

VCID: VC0046239

Molecular Formula: C36H50BrNO22

Molecular Weight: 928.7 g/mol

O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1-- - 115921-25-0

CAS No. 115921-25-0
Product Name O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--
Molecular Formula C36H50BrNO22
Molecular Weight 928.7 g/mol
IUPAC Name 3-[(2R,3S,4S,5R,6S)-5-[(2R,3R,4R,5S,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-6-bromo-3-hydroxy-3,5-bis(2-oxoethyl)-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]propanoic acid
Standard InChI InChI=1S/C36H50BrNO22/c1-15-27(53-18(4)43)29(55-20(6)45)30(56-21(7)46)32(52-15)59-33-35(50,10-12-39)23(8-9-24(47)48)58-34(37)36(33,11-13-40)60-31-25(38-16(2)41)26(49)28(54-19(5)44)22(57-31)14-51-17(3)42/h12-13,15,22-23,25-34,49-50H,8-11,14H2,1-7H3,(H,38,41)(H,47,48)/t15-,22+,23+,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+/m0/s1
Standard InChIKey YEXNVOGGZXRLGA-ICQDQWLCSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@]([C@H](O[C@H]([C@]2(CC=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms 2,3,4-TAFAGG
O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--3)-2,4,6-tri-O-acetylgalactopyranosyl bromide
PubChem Compound 196719
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator